2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, bromophenyl, and tetrahydroquinoline moieties
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2OS/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)31-18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXCHMEDLPJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the bromophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the sulfanyl linkage and the incorporation of the tetrahydroquinoline moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the indole moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
The compound is of significant interest due to its potential applications in:
- Anticancer Research : Similar compounds have shown promising anticancer activities. The indole structure is known for its ability to inhibit various cancer cell lines.
- Neuropharmacology : The tetrahydroquinoline moiety may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
- Antimicrobial Properties : The presence of the indole and sulfanyl groups indicates possible antimicrobial effects.
Synthesis Pathways
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions:
- Formation of Indole Derivative : Utilizes Fischer indole synthesis from phenylhydrazine and an aldehyde or ketone.
- Bromination : The indole derivative is brominated using bromine or N-bromosuccinimide (NBS).
- Introduction of Tetrahydroquinoline : Achieved through nucleophilic substitution reactions.
- Thioether Formation : Reacting the tetrahydroquinoline-indole derivative with an appropriate thiol compound under mild conditions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on indole-based derivatives have shown that they can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related genes.
Neuropharmacological Effects
Studies suggest that tetrahydroquinoline derivatives can act as ligands for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction may lead to therapeutic effects in conditions such as depression or anxiety disorders.
Antimicrobial Studies
Preliminary investigations into the antimicrobial properties of related compounds have demonstrated effectiveness against several bacterial strains. The unique structural features of this compound could enhance its activity against resistant strains.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of indole, bromophenyl, and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that combines several pharmacologically relevant structural motifs, including indole and tetrahydroquinoline groups. This article provides a comprehensive overview of its biological activities, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 427.35 g/mol. The structure features:
- An indole moiety , known for its diverse biological activities.
- A sulfanyl group , which may enhance the compound's reactivity and interaction with biological targets.
- A tetrahydroquinoline unit , contributing to the overall pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
| Biological Activity | Description |
|---|---|
| Anticancer | Indole derivatives often show significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. |
| Antimicrobial | The presence of the indole structure is associated with antimicrobial effects against various pathogens. |
| Anti-inflammatory | Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Notable findings include:
- The bromophenyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- The sulfanyl group may facilitate interactions with thiol-containing proteins or enzymes, influencing the compound's mechanism of action.
Research has shown that modifications to the indole and tetrahydroquinoline portions can significantly affect the compound's potency and selectivity against specific biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimycobacterial Activity : In vitro studies have shown that indole-based compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives outperforming traditional antibiotics like isoniazid .
- Cytotoxicity Studies : Research has indicated that certain derivatives of indole and quinoline structures possess low cytotoxicity against human cell lines while maintaining high efficacy against cancer cells .
- Mechanism Exploration : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit specific signaling pathways involved in cancer progression and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
